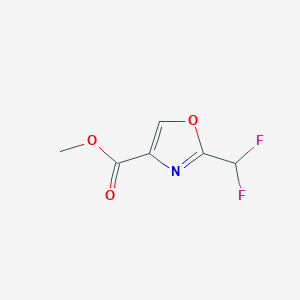

甲基-2-(二氟甲基)-1,3-噁唑-4-羧酸甲酯

描述

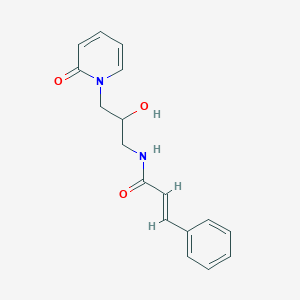

“Methyl 2-(difluoromethyl)-1,3-oxazole-4-carboxylate” is a compound that falls under the category of difluoromethylation processes. These processes are based on X–CF2H bond formation where X can be C (sp), C (sp2), C (sp3), O, N or S . This field of research has seen significant advancements due to the invention of multiple difluoromethylation reagents .

科学研究应用

荧光探针和光物理性质

一项研究证明了合成几种 2,5-二取代恶唑-4-羧酸盐,重点介绍了它们在荧光探针开发中的应用。这些化合物由 N-酰基-β-卤代脱氢氨基丁酸衍生物的甲酯制备,并表现出显着的荧光量子产率和中等溶剂敏感性,使其成为荧光探针的有希望的候选者。该研究还探讨了当这些恶唑插入到模型肽中时的光物理性质,表明它们在与肽链连接时保持良好的荧光水平和溶剂敏感性 (Ferreira 等人,2010)。

合成转化

对 2-芳基-5-(3,5-二甲基-1H-吡唑-1-基)-1,3-恶唑-4-羧酸衍生物的合成和转化研究提供了对这些化合物功能化的见解。该研究重点关注将高度碱性的脂族胺引入恶唑结构,展示了这些化合物在有机合成中的多功能性 (Prokopenko 等人,2010)。

光异构化研究

对基质分离的 4-氯-5-苯基异恶唑-3-羧酸甲酯的光化学研究揭示了其在光异构化研究中的潜力。这项研究揭示了在紫外线照射下形成 4-氯-5-苯基-1,3-恶唑-2-羧酸甲酯作为最终光产物,为这种化合物的反应性提供了有价值的数据 (Lopes 等人,2011)。

对映选择性合成

2-[1-[(叔丁氧羰基)氨基]乙基]-4-甲基恶唑-5-羧酸甲酯的对映选择性合成展示了这些化合物在生产光学活性分子中的应用。此过程涉及 Pd 催化的酰胺偶联和随后的恶唑形成,说明了该化合物在合成具有高光学纯度的巨环唑肽中的作用 (Magata 等人,2017)。

抗癌活性

合成了一系列 2-芳基 5-磺酰基-1,3-恶唑-4-羧酸盐,用于针对各种癌细胞系(包括肺癌、肾癌、中枢神经系统癌、卵巢癌、前列腺癌、乳腺癌、白血病和黑色素瘤)进行抗癌筛选。一种特定的衍生物,5-苄基磺酰基-2-苯基-1,3-恶唑-4-羧酸甲酯,表现出有效的细胞毒活性,表明这些化合物在癌症治疗中的治疗潜力 (Pilyo 等人,2020)。

未来方向

Difluoromethylation processes have streamlined access to molecules of pharmaceutical relevance, and generated interest for process chemistry . The future directions in this field could involve further advancements in the synthesis methods and exploration of new applications in pharmaceuticals and other fields.

属性

IUPAC Name |

methyl 2-(difluoromethyl)-1,3-oxazole-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5F2NO3/c1-11-6(10)3-2-12-5(9-3)4(7)8/h2,4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOUMYYCQUBXUDD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=COC(=N1)C(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5F2NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-methoxyphenyl)-4-({[(5-phenyl-2-thienyl)sulfonyl]amino}methyl)benzamide](/img/structure/B2809165.png)

![3-Amino-5-benzylhexahydro-2H-thieno[2,3-c]pyrrole 1,1-dioxide dihydrochloride](/img/structure/B2809178.png)

![Ethyl 4-[4-[(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate](/img/structure/B2809179.png)

![2-((4-allyl-5-(3-chlorobenzo[b]thiophen-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetic acid](/img/structure/B2809181.png)

![1-[3-(4-Methylpyridin-2-yl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2809183.png)

![N-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide](/img/structure/B2809185.png)